![molecular formula C9H5F3N2O2 B6163374 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 503172-68-7](/img/no-structure.png)

2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

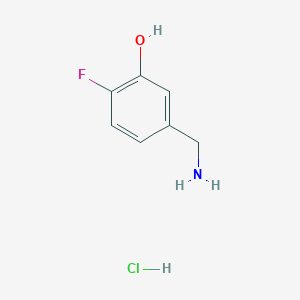

“2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives often involves 1,3-dipolar cycloaddition reactions . For example, pyrazolo[1,5-a]pyridine-3-carboxylate derivatives can be obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis

The molecular structure of “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The trifluoromethyl group and the carboxylic acid group are attached to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives are diverse. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” are influenced by its structural features. For instance, its photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring .Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves the reaction of 2-(trifluoromethyl)pyrazole-3-carboxylic acid with 2-chloropyridine in the presence of a base, followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-(trifluoromethyl)pyrazole-3-carboxylic acid", "2-chloropyridine", "Base (e.g. potassium carbonate)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Dissolve 2-(trifluoromethyl)pyrazole-3-carboxylic acid and 2-chloropyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Cool the reaction mixture and filter off any solids", "Step 5: Concentrate the filtrate and purify the crude product by column chromatography", "Step 6: Dissolve the purified product in a suitable solvent (e.g. methanol)", "Step 7: Add an oxidizing agent (e.g. hydrogen peroxide) to the solution and stir at room temperature for several hours", "Step 8: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid)", "Step 9: Filter off any solids and purify the crude product by recrystallization" ] } | |

CAS-Nummer |

503172-68-7 |

Produktname |

2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |

Molekularformel |

C9H5F3N2O2 |

Molekulargewicht |

230.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.